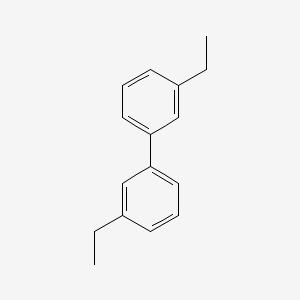

3,3'-Diethylbiphenyl

Description

3,3'-Diethylbiphenyl (CAS: 13049-38-2) is a biphenyl derivative featuring ethyl substituents at the 3 and 3' positions. Its molecular formula is C₁₆H₁₈, with a molecular weight of 210.31 g/mol. The compound is synthesized via catalytic homocoupling of aromatic Grignard reagents or through isomer-specific pathways confirmed by NMR analysis, such as the conversion of disubstituted dibenzothiophenes to this compound . Its structure is characterized by steric hindrance due to the ethyl groups, influencing its reactivity and physical properties.

Properties

CAS No. |

13049-38-2 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-ethyl-3-(3-ethylphenyl)benzene |

InChI |

InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3 |

InChI Key |

RUNQGXYOXGYVOX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl carboxylic acids.

Reduction: Hydrogenation of the compound can lead to the formation of dihydrobiphenyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Biphenyl carboxylic acids.

Reduction: Dihydrobiphenyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated biphenyls.

Scientific Research Applications

3,3’-Diethylbiphenyl has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Diethylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Physical and Catalytic Properties

*Catalytic yield in homocoupling reactions using mesoporous catalysts.

Comparison with Alkyl-Substituted Biphenyls

3,3'-Dimethylbiphenyl (CAS: 612-75-9)

3,3',5,5'-Tetramethylbiphenyl Derivatives

- Example: 3,3',5,5'-Tetramethylbiphenylbisphenol diglycidyl ether exhibits enhanced thermal stability (Tg > 200°C) and rigidity due to methyl groups . Ethyl analogs are expected to show even higher thermal resistance but lower solubility.

Comparison with Functionalized Biphenyls

3,3'-Dimethoxybiphenyl

Biphenyl Carboxylic Acids

Catalytic Behavior

- Size Selectivity : Mesoporous catalysts (e.g., CoF@B-Ph-ae-3) favor smaller substrates (e.g., biphenyl, 91% yield) over bulkier diethyl derivatives (14% yield) .

- Homogeneous Catalysis: Non-porous CoCl₂ lacks size selectivity, producing diethylbiphenyl indiscriminately .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.